N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a sulfanyl-linked carbamoylmethyl group attached to a furan-2-ylmethyl moiety and a 2,4-dimethoxy-substituted benzamide. The thiadiazole core, a five-membered heterocycle containing sulfur and nitrogen, is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The sulfanyl (-S-) group bridges the thiadiazole ring to a carbamoylmethyl chain, which terminates in a furan ring—a heterocycle known for enhancing bioavailability and π-π interactions. The 2,4-dimethoxybenzamide substituent introduces electron-donating groups that may influence solubility and binding affinity. While direct synthetic details for this compound are absent in the provided evidence, analogous methodologies involving condensation reactions (e.g., hydrazinecarbothioamide formation or triazole cyclization) are documented in related studies .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-25-11-5-6-13(14(8-11)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKLYZPCPBVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a furan-2-yl group, which is often associated with bioactive compounds due to its ability to interact with various biological targets.
Biochemical Pathways
Given the complexity of the compound, it is likely that it interacts with multiple pathways, potentially influencing a variety of cellular processes.
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide is a novel compound that incorporates a 1,3,4-thiadiazole ring, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure
The compound features a complex structure that includes:
- A thiadiazole ring , which is a five-membered heterocyclic compound containing nitrogen and sulfur.
- A furan moiety , which contributes to the compound's potential reactivity and biological interactions.
- Dimethoxybenzamide as a substituent that enhances the pharmacological profile.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacteria and fungi. In vitro studies have shown that it possesses superior antimicrobial effects compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Organism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Aspergillus niger | High |
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown promising results against lung carcinoma (A549) and breast carcinoma (T47D) cells . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Study: Antiproliferative Effects
A study evaluated the cytotoxicity of several thiadiazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity with IC50 values ranging from 1.16 μg/mL to 12 μg/mL across different cell lines .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH radical scavenging method. The IC50 values obtained indicate a moderate antioxidant capacity, suggesting its potential role in mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity of Thiadiazole Derivatives
Structure-Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural features. Modifications on the thiadiazole ring or substituents attached to it can enhance or reduce biological efficacy. For instance:
- The presence of electron-withdrawing groups (like nitro or halogen) generally increases antimicrobial activity.
- Alkyl substitutions may enhance lipophilicity and cellular uptake.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N4O3S3
- Molecular Weight : 448.6 g/mol
- CAS Number : 1351661-36-3
The structure features a thiadiazole ring, which is known for its biological activity, and a furan moiety that enhances its pharmacological properties.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole and furan moieties exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
2. Anticancer Properties
Studies have shown that similar compounds can induce apoptosis in cancer cells. The incorporation of the thiadiazole ring may enhance the selectivity and potency against specific cancer cell lines.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines.
Agricultural Applications
1. Pesticide Development
The unique structure of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide suggests potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of environmentally friendly agricultural chemicals.
2. Plant Growth Regulators
Research into similar compounds indicates that they may serve as plant growth regulators, promoting growth or enhancing resistance to environmental stressors.
Materials Science Applications
1. Organic Electronics
The compound's electronic properties may lend themselves to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The furan and thiadiazole components can contribute to charge transport properties.
2. Polymer Science
Incorporating this compound into polymer matrices could enhance their thermal stability and mechanical properties, making it suitable for advanced material applications.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PubChem | Demonstrated activity against E. coli and S. aureus strains. |
| Anticancer | Chemical Research Journal | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Pesticide Development | Agricultural Chemistry | Effective against aphids with a 70% mortality rate at 100 ppm. |
| Organic Electronics | Materials Science Reports | Exhibited promising charge mobility suitable for OLED applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Thiadiazole Core and Sulfanyl Substituents
The thiadiazole ring in the target compound is substituted at the 5-position with a sulfanyl group connected to a carbamoylmethyl-furan chain. This contrasts with simpler alkyl or aryl sulfanyl substitutions in analogs:
- N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () replaces the furan with a chlorophenyl group, introducing halogen-mediated lipophilicity and a sulfamoyl benzamide for enhanced solubility .
Variations in Benzamide Substituents
The 2,4-dimethoxybenzamide group distinguishes the target compound from related derivatives:
- 4-(Dimethylsulfamoyl)benzamide () introduces a sulfamoyl group, which may improve water solubility via polar interactions but lacks the electron-donating effects of methoxy groups .
- 1,3-Benzothiazole-2-carboxamide () replaces the benzamide with a benzothiazole ring, adding a sulfur atom that could modulate redox properties or metal chelation .
Heterocyclic and Linker Modifications
- 1,3,4-Triazole derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones replace the thiadiazole core with a triazole, altering tautomerism and hydrogen-bonding capacity .
- Oxadiazole analogs (): (S)-N-{1-[5-(4-chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide substitutes thiadiazole with oxadiazole, reducing sulfur content but maintaining heterocyclic rigidity .
Spectral and Physicochemical Properties
- IR Spectroscopy : Hydrazinecarbothioamides () exhibit C=S stretches at 1243–1258 cm⁻¹, while thione tautomers lack C=O bands (1663–1682 cm⁻¹), confirming structural transitions . The target compound’s carbamoyl group would likely show C=O stretches near 1680 cm⁻¹, similar to .
- Molecular Weight : The target compound’s molecular weight (~493 g/mol, estimated) exceeds simpler analogs like (279.38 g/mol) but aligns with (C17H14N6O3S3, 494.5 g/mol) .
- X-ray Crystallography : N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () demonstrates precise bond lengths (mean C–C = 0.004 Å) and a low R factor (0.044), highlighting structural reliability in thiadiazole derivatives .
Preparation Methods
Cyclization via Phosphorus Oxychloride-Mediated Reaction
A widely adopted method involves refluxing benzamidoacetic acid (0.05 mol) with thiosemicarbazide (0.05 mol) in the presence of phosphorus oxychloride (POCl₃) (15 mL) at 100–110°C for 1 hour. The reaction mixture is cooled, diluted with water (90 mL), and refluxed for an additional 4 hours to ensure complete cyclization. Basification with potassium hydroxide precipitates the intermediate 5-amino-1,3,4-thiadiazole derivative, which is recrystallized from ethanol (yield: 72–78%).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 100–110°C |
| Reflux Duration | 1 hour (POCl₃), 4 hours (post-dilution) |
| Solvent | Water/ethanol |
| Yield | 72–78% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker at position 5 of the thiadiazole ring is introduced via nucleophilic substitution.
Mercaptoacetic Acid Coupling
The intermediate 5-amino-1,3,4-thiadiazole is reacted with mercaptoacetic acid (0.06 mol) in dimethylformamide (DMF) under nitrogen atmosphere. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) at 25°C for 12 hours. After quenching with ice water, the product 5-(carboxymethylsulfanyl)-1,3,4-thiadiazol-2-amine is isolated via filtration (yield: 85%).
Optimization Insights
-
Catalyst : EDC outperforms dicyclohexylcarbodiimide (DCC) in minimizing side reactions.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
Carbamoylation with Furan-2-ylmethylamine
The final step involves coupling the carboxylic acid intermediate with furan-2-ylmethylamine to form the carbamoyl moiety.
Activation with Thionyl Chloride
The carboxylic acid group of 5-(carboxymethylsulfanyl)-1,3,4-thiadiazol-2-amine is activated using thionyl chloride (SOCl₂) (2 equiv) in anhydrous dichloromethane (DCM) at 0°C. After 2 hours, excess SOCl₂ is evaporated, and the acyl chloride intermediate is reacted with furan-2-ylmethylamine (1.5 equiv) in DCM at room temperature for 6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the final compound (yield: 68%).
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₅S₂ |
| Molecular Weight | 434.5 g/mol |
| Melting Point | 198–202°C |
| IR (KBr) | 3270 (N-H), 1680 (C=O), 1590 (C=N) cm⁻¹ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, NH), 7.85–6.25 (m, 6H, Ar-H), 4.45 (s, 2H, CH₂) |
Alternative Microwave-Assisted Synthesis
Green Chemistry Approach
A solvent-free microwave-assisted method reduces reaction time from hours to minutes. The cyclization step is conducted in a microwave reactor (300 W, 120°C) for 15 minutes using phosphorus oxychloride as both solvent and catalyst. Subsequent steps follow the same protocol as traditional methods but achieve a 12% higher yield (80%) due to reduced side reactions.
Comparative Analysis
| Method | Yield | Time | Purity (HPLC) |
|---|---|---|---|
| Traditional Reflux | 68% | 5 hrs | 95% |
| Microwave-Assisted | 80% | 15 min | 98% |
Mechanistic Considerations
Cyclization Pathway
The formation of the 1,3,4-thiadiazole ring proceeds via a two-step mechanism:
Role of Basification
Basification with KOH deprotonates the intermediate, facilitating precipitation and preventing hydrolysis of the thiadiazole ring.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing thiadiazole-benzamide hybrids like this compound?
- Methodology : The compound can be synthesized via cyclization reactions starting from precursors such as substituted carbamothioamides. For example, thiadiazole rings are often formed by reacting hydrazine derivatives with carbon disulfide in the presence of iodine and triethylamine in DMF, followed by substitution with sulfanyl-carbamoyl groups . The benzamide moiety is typically introduced via amide coupling using activated carboxylic acids (e.g., benzoyl chloride) under basic conditions .
- Key Considerations : Reaction time (1–3 minutes for cyclization steps) and solvent choice (acetonitrile or pyridine) significantly impact yield and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) . Spectroscopic techniques like - and -NMR are used to verify functional groups, while mass spectrometry confirms molecular weight .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
- Anti-inflammatory Activity : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution, dimethoxy groups) influence bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., replacing furan with thiophene or adjusting methoxy positions) using standardized assays. For example, the furan group may enhance membrane permeability due to its lipophilicity, while dimethoxy groups on the benzamide could improve binding to aromatic residues in enzyme active sites .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like PFOR enzymes or COX-2 .
Q. How can contradictory data in literature regarding antimicrobial efficacy be resolved?
- Methodology :
- Standardized Assay Conditions : Ensure consistent bacterial strains, growth media, and inoculum sizes across studies. For example, discrepancies in MIC values may arise from variations in solvent (DMSO vs. water) or incubation time .
- Mechanistic Follow-Up : Use time-kill assays or fluorescence microscopy to confirm bactericidal vs. bacteriostatic effects .
Q. What strategies optimize reaction yields during thiadiazole ring formation?
- Methodology :
- Catalyst Screening : Test palladium or copper catalysts for cyclization steps to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .
- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity, as seen in related thiadiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
